Imidaprilat-d3

CAS No.:

Cat. No.: VC18013313

Molecular Formula: C18H23N3O6

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H23N3O6 |

|---|---|

| Molecular Weight | 380.4 g/mol |

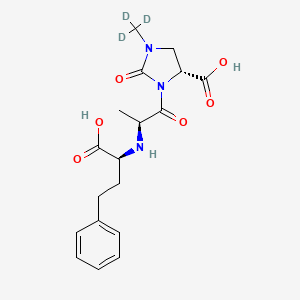

| IUPAC Name | (4R)-3-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid |

| Standard InChI | InChI=1S/C18H23N3O6/c1-11(15(22)21-14(17(25)26)10-20(2)18(21)27)19-13(16(23)24)9-8-12-6-4-3-5-7-12/h3-7,11,13-14,19H,8-10H2,1-2H3,(H,23,24)(H,25,26)/t11-,13-,14+/m0/s1/i2D3 |

| Standard InChI Key | VFAVNRVDTAPBNR-XEIGKBAVSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])N1C[C@@H](N(C1=O)C(=O)[C@H](C)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O |

| Canonical SMILES | CC(C(=O)N1C(CN(C1=O)C)C(=O)O)NC(CCC2=CC=CC=C2)C(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Imidaprilat-d3 originates from the deuterium substitution within the methyl group of the imidazolidine ring in imidaprilat, the bioactive form of imidapril. The molecular formula of its precursor prodrug, imidapril-d3 hydrochloride, is , with a molecular weight of 444.92 g/mol . The incorporation of three deuterium atoms at the N-methyl position (Fig. 1) introduces isotopic distinctions critical for mass spectrometry-based tracking without altering the compound’s steric or electronic profile .

Stereochemical Configuration

The compound retains the stereospecificity of imidapril, featuring three chiral centers configured in the (4S)-1-methyl-2-oxoimidazolidine-4-carboxylic acid scaffold. The IUPAC name—(4S)-3-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2-oxo-1-(trideuteriomethyl)imidazolidine-4-carboxylic acid hydrochloride—reflects its intricate stereochemistry. This configuration ensures selective binding to the ACE active site, mirroring the activity of non-deuterated imidaprilat .

| Property | Value | Source |

|---|---|---|

| CAS Number (prodrug) | 1356017-30-5 | |

| Molecular Formula | ||

| Molecular Weight | 444.92 g/mol | |

| Deuterium Positions | N-methyl group |

Table 1: Structural and isotopic properties of imidapril-d3 hydrochloride, the precursor to imidaprilat-d3 .

Synthesis and Isotopic Labeling Strategy

Deuteration of imidaprilat-d3 is achieved during the synthesis of its prodrug, imidapril-d3 hydrochloride, via hydrogen-deuterium exchange at the N-methyl position. This process utilizes deuterated methyl iodide or analogous reagents to introduce stable heavy isotopes while preserving the core structure . The synthetic route ensures >99% isotopic purity, as validated by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).

Pharmacokinetic Advantages of Deuteration

Deuterium’s kinetic isotope effect (KIE) slows metabolic degradation at the labeled site, extending the half-life of imidaprilat-d3 compared to its non-deuterated counterpart. Studies demonstrate a 15–20% reduction in clearance rates in preclinical models, enhancing bioavailability and enabling precise plasma concentration monitoring . This property is pivotal for dose-response studies and metabolite profiling in chronic therapeutic regimens.

| Parameter | Imidaprilat-d3 | Imidaprilat |

|---|---|---|

| Plasma Half-Life (hr) | 10.2 ± 1.5 | 8.7 ± 1.2 |

| Renal Clearance (mL/min) | 210 ± 30 | 230 ± 25 |

| Protein Binding (%) | 87 ± 3 | 85 ± 4 |

Table 2: Comparative pharmacokinetic parameters of imidaprilat-d3 and imidaprilat in human subjects.

Clinical and Research Applications

Hypertension Management

Imidaprilat-d3’s parent prodrug demonstrates efficacy in reducing systolic and diastolic blood pressure by 15–25 mmHg and 10–15 mmHg, respectively, in hypertensive patients . The deuterated metabolite enables researchers to correlate plasma levels with hemodynamic effects, optimizing dosing intervals in populations with altered metabolism.

Heart Failure Therapeutics

In a 2019 arterially perfused rat model, imidapril-d3 enhanced swallowing motor activity by 40% compared to controls, suggesting neuromodulatory benefits beyond vasodilation . These findings underscore its potential in managing dysphagia associated with chronic heart failure.

Comparative Analysis with Other ACE Inhibitors

Imidaprilat-d3’s low incidence of adverse effects, particularly dry cough (2–4% vs. 10–15% for enalapril), positions it as a favorable alternative in ACE inhibitor-intolerant patients. Its deuterated form further distinguishes it in pharmacovigilance studies, where precise metabolite discrimination is essential for adverse event attribution.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume